molecular formula C13H9BrN2O B2847300 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile CAS No. 1021143-01-0

2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile

Cat. No. B2847300
CAS RN: 1021143-01-0
M. Wt: 289.132
InChI Key: OSUWSVFZDVOKPM-UHFFFAOYSA-N
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Description

“2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C13H9BrN2O. It has a molecular weight of 289.13 . This compound is often used in research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9BrN2O/c1-9-4-5-12 (11 (14)7-9)17-13-10 (8-15)3-2-6-16-13/h2-7H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.

The storage temperature is room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Synthesis and Antibacterial Activity

One significant application of derivatives related to 2-(2-Bromo-4-methylphenoxy)pyridine-3-carbonitrile is in the synthesis of novel compounds with potential antibacterial activity. For instance, derivatives have been synthesized and evaluated for their antimicrobial activity against various aerobic and anaerobic bacteria, with minimal inhibitory concentration values indicating potential efficacy in this domain (Bogdanowicz et al., 2013).

Molecular Docking and Physicochemical Studies

Research has also delved into the synthesis and analysis of azafluorene derivatives, including those related to this compound, for their potential as inhibitors of SARS-CoV-2 RdRp. The studies encompassed crystal structures, physicochemical properties, quantum chemical modeling, and molecular docking analysis, highlighting their significance in the search for COVID-19 treatments (Venkateshan et al., 2020).

Spectroscopic Analysis

The compound has also been subject to spectroscopic analysis to understand its structural features and behavior under different conditions. Studies have focused on analyzing derivatives through X-ray diffraction, FT-IR, FT-R, NMR spectroscopy, and other techniques to elucidate their structural differences and supramolecular structures (Tranfić et al., 2011).

Microbiological Activity

Furthermore, derivatives of this compound have been synthesized and assessed for their microbiological activity, showing significant bacteriostatic and antituberculosis potential. Such research demonstrates the compound's relevance in developing new antimicrobial agents (Miszke et al., 2008).

Corrosion Inhibition

Derivatives have also been explored for their corrosion inhibition properties, particularly concerning the protection of metals in acidic environments. Studies have utilized electrochemical and theoretical quantum approaches to understand the inhibition mechanisms, offering insights into the practical applications of these derivatives in corrosion protection (Sudheer & Quraishi, 2015).

properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O/c1-9-4-5-12(11(14)7-9)17-13-10(8-15)3-2-6-16-13/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUWSVFZDVOKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=CC=N2)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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